molecular formula C23H21N3O B10955645 2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile CAS No. 514218-59-8

2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile

Cat. No.: B10955645
CAS No.: 514218-59-8
M. Wt: 355.4 g/mol
InChI Key: QJSNNRNSIBWIQI-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a benzyloxyphenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl chloride in the presence of a base.

    Amination and Cyanation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The amino and cyano groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde derivatives, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors, potentially leading to the development of new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[4-(methoxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile
  • 2-Amino-3-[4-(ethoxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile
  • 2-Amino-3-[4-(propoxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-3-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydroquinoline-4-carbonitrile is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

514218-59-8

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2-amino-3-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-4-carbonitrile

InChI

InChI=1S/C23H21N3O/c24-14-20-19-8-4-5-9-21(19)26-23(25)22(20)17-10-12-18(13-11-17)27-15-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,15H2,(H2,25,26)

InChI Key

QJSNNRNSIBWIQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N

Origin of Product

United States

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